![molecular formula C14H22N2O2 B12079352 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin ist eine organische Verbindung, die zur Klasse der Anilinderivate gehört. Sie ist durch das Vorhandensein einer Ethoxygruppe an der zweiten Position und einer 1-Methylpiperidin-4-yloxygruppe an der vierten Position am Anilinkern gekennzeichnet.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit Anilin, das dann einer Ethoxylierung unterzogen wird, um die Ethoxygruppe an der zweiten Position einzuführen.
Piperidinierung: Der nächste Schritt beinhaltet die Einführung der 1-Methylpiperidin-4-yloxygruppe an der vierten Position. Dies wird durch eine nucleophile Substitutionsreaktion erreicht, bei der das Anilinderivat unter basischen Bedingungen mit 1-Methylpiperidin-4-ol reagiert.
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Ethoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppe (falls vorhanden) am Anilinkern angreifen und diese in ein Amin umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise saure Bedingungen und Reagenzien wie Salpetersäure, Schwefelsäure oder Halogene.
Hauptprodukte:
Oxidation: Aldehyde, Carbonsäuren.
Reduktion: Amine.
Substitution: Nitroaniline, sulfonierte Aniline, halogenierte Aniline.
4. Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Mittel zu erforschen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Ähnliche Verbindungen:
2-Methoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.
4-[(1-Methylpiperidin-4-yl)oxy]anilin: Fehlt die Ethoxygruppe an der zweiten Position.
Einzigartigkeit: 2-Ethoxy-4-[(1-Methylpiperidin-4-yl)oxy]anilin ist aufgrund des Vorhandenseins sowohl der Ethoxy- als auch der 1-Methylpiperidin-4-yloxygruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleihen, die sich von seinen Analoga unterscheiden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to ethoxylation to introduce the ethoxy group at the second position.
Piperidinylation: The next step involves the introduction of the 1-methylpiperidin-4-yloxy group at the fourth position. This is achieved through a nucleophilic substitution reaction where the aniline derivative reacts with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Lacks the ethoxy group at the second position.
Uniqueness: 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the presence of both the ethoxy and 1-methylpiperidin-4-yloxy groups, which confer specific chemical and biological properties that are distinct from its analogs.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-ethoxy-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-17-14-10-12(4-5-13(14)15)18-11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3 |
InChI-Schlüssel |
VQOLDSUOBZXUQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OC2CCN(CC2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


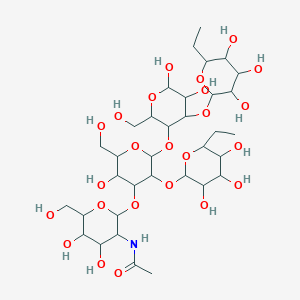




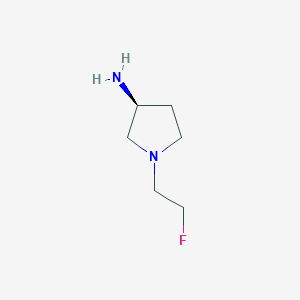
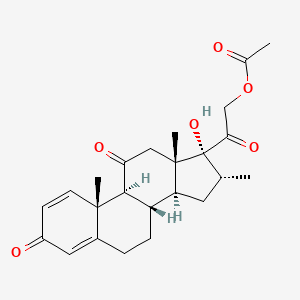
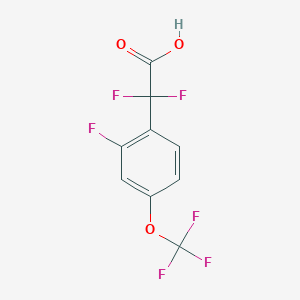
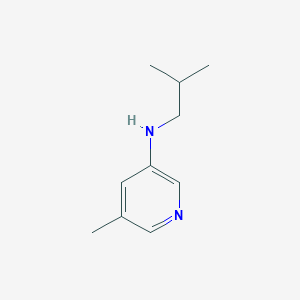
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

